(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
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Overview
Description
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a natural product found in Albifimbria verrucaria with data available.
Scientific Research Applications
Synthesis and Biological Activity
Spirocyclic compounds are significant in the field of medicinal chemistry and have been studied for their biological activity and potential as therapeutic agents. Guan et al. (2000) synthesized spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine, which showed modest inhibitory activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) in culture. Some isomers were also found to be substrates for adenosine deaminase, while others showed activity against a range of viruses including herpes simplex virus type 1 (HSV-1), varicella zoster virus (VZV), human immunodeficiency virus (HIV-1), and hepatitis B virus (HBV), demonstrating the diverse potential of these compounds in antiviral therapies (Guan et al., 2000).
Chemical Reactions and Structural Analysis
Adam and Crämer (1987) explored the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, which did not show evidence for transannular ring expansion but rather yielded various isomeric hydroxy esters and other products, contributing to the understanding of carbenium ion chemistry in such compounds (Adam & Crämer, 1987). Additionally, Tsunetsugu et al. (1983) studied the hydrolysis of spirocyclopentadiene- and spiroindene-dichloroketen adducts, shedding light on the formation of various cycloheptatrienone and cyclopentane derivatives and contributing to the understanding of reactions involving spirocyclic compounds (Tsunetsugu et al., 1983).
Mass Spectrometry and Structural Determination
Olivares et al. (1984) reported on the mass spectrometry of ketene dimers, including spirocyclic compounds, providing insights into their dissociation paths and structure assignments through collisional activation dissociation mass spectra. This research aids in the characterization and understanding of the physical properties of spirocyclic compounds (Olivares et al., 1984).
properties
Product Name |
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
---|---|
Molecular Formula |
C29H36O9 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5-,8-6-,17-12- |
InChI Key |
DRYUAYDRFAXIBH-VUSCAAFMSA-N |
Isomeric SMILES |
CC1C2/C=C\C=C/C(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5)O |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O |
synonyms |
roridin M |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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